molecular formula C13H12FN B12941510 2-Fluoro-N-(m-tolyl)aniline

2-Fluoro-N-(m-tolyl)aniline

Cat. No.: B12941510
M. Wt: 201.24 g/mol
InChI Key: FAQHYKBQXKXLMD-UHFFFAOYSA-N
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Description

2-Fluoro-N-(m-tolyl)aniline is an aromatic amine compound characterized by the presence of a fluorine atom and a methyl group attached to the aniline ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-N-(m-tolyl)aniline typically involves the nucleophilic substitution of a fluorine atom on an aromatic ring. One common method is the reaction of m-toluidine with a fluorinating agent such as N-fluorobenzenesulfonimide (NFSI) under mild conditions. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature, yielding the desired product with high selectivity .

Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to ensure safety and efficiency. The use of continuous flow reactors can enhance the reaction rate and yield while minimizing the risk of hazardous by-products.

Chemical Reactions Analysis

Types of Reactions: 2-Fluoro-N-(m-tolyl)aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or nitroso derivatives using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: The fluorine atom in this compound can be substituted with other nucleophiles, such as hydroxide ions or alkoxide ions, under basic conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic medium.

    Reduction: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.

    Substitution: Sodium hydroxide, potassium tert-butoxide, organic solvents like ethanol or tetrahydrofuran.

Major Products Formed:

    Oxidation: Quinones, nitroso derivatives.

    Reduction: Amine derivatives.

    Substitution: Hydroxylated or alkoxylated products.

Scientific Research Applications

2-Fluoro-N-(m-tolyl)aniline has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Fluoro-N-(m-tolyl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, van der Waals forces, and electrostatic interactions. The presence of the fluorine atom enhances the compound’s ability to form strong interactions with biological targets, potentially leading to increased potency and selectivity in its biological effects .

Comparison with Similar Compounds

    2-Fluoroaniline: Similar in structure but lacks the methyl group, leading to different reactivity and applications.

    N-(m-tolyl)aniline: Lacks the fluorine atom, resulting in different chemical properties and biological activities.

    2-Chloro-N-(m-tolyl)aniline:

Uniqueness: 2-Fluoro-N-(m-tolyl)aniline is unique due to the presence of both a fluorine atom and a methyl group on the aniline ring. This combination imparts distinct electronic and steric properties, making it a valuable compound for various chemical transformations and applications in research and industry .

Properties

Molecular Formula

C13H12FN

Molecular Weight

201.24 g/mol

IUPAC Name

2-fluoro-N-(3-methylphenyl)aniline

InChI

InChI=1S/C13H12FN/c1-10-5-4-6-11(9-10)15-13-8-3-2-7-12(13)14/h2-9,15H,1H3

InChI Key

FAQHYKBQXKXLMD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)NC2=CC=CC=C2F

Origin of Product

United States

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